molecular formula C9H9BO4 B3415503 3-(3-Boronophenyl)acrylic acid CAS No. 216144-91-1

3-(3-Boronophenyl)acrylic acid

Cat. No.: B3415503
CAS No.: 216144-91-1
M. Wt: 191.98 g/mol
InChI Key: QCHIEOGZUMAQKI-SNAWJCMRSA-N
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Description

3-(3-Boronophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H9BO4 and its molecular weight is 191.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 192.0593889 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Synthesis and Functionalization :

    • Acrylamido boronic acids, including derivatives similar to 3-(3-Boronophenyl)acrylic acid, are crucial in the synthesis of functional polymers. They often present challenges in synthesis and unwanted polymerization, but recent strategies have enabled their efficient incorporation into polymers (D'Hooge et al., 2008).
    • Polymers functionalized with boronic acid groups, like this compound, are significant in glucose sensing and other biosensor applications. These polymers can be modified to create highly sensitive and specific detection systems (Munir & Park, 2018).
    • The grafting of acrylic acid onto other polymers for surface functionalization, such as in tissue engineering, illustrates the versatility of acrylic acid derivatives in biomedical applications (Grøndahl, Chandler-Temple, & Trau, 2005).
  • Optoelectronic and Photophysical Properties :

    • The structural and electronic properties of polythiophene derivatives, which can be related to this compound, have been studied for their applications in organic electronics, such as in solar cells and light-emitting diodes (Kim et al., 2006).
  • Chemical Sensing and Molecular Recognition :

    • Boronic acids, including those related to this compound, have been used as receptors for detecting diols and alpha-hydroxy acids, demonstrating their potential in chemical sensing and molecular recognition applications (Sartain, Yang, & Lowe, 2008).
  • Catalysis and Organic Synthesis :

    • The use of boronic acids in catalysis, such as in the rhodium-catalyzed addition of arylboronic acids to acrylic acid, showcases the role of compounds like this compound in facilitating organic synthesis (Vautravers & Breit, 2011).

Safety and Hazards

The safety data sheet for “3-(3-Bromophenyl)propionic acid” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

(E)-3-(3-boronophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHIEOGZUMAQKI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-91-1
Record name 3-(2-Carboxyvinyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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